molecular formula C24H17Cl2F6N3O2 B12368454 Nkg2D-IN-2

Nkg2D-IN-2

Cat. No.: B12368454
M. Wt: 564.3 g/mol
InChI Key: LMZDGPKOIXDSQJ-FQEVSTJZSA-N
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Description

Nkg2D-IN-2 is a compound known for its inhibitory effects on the natural killer group 2D (NKG2D) receptor. This receptor is an activating cell surface receptor predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. This compound has shown potential in modulating immune responses, making it a significant compound in immunological research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nkg2D-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Nkg2D-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

Nkg2D-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Nkg2D-IN-2 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with ligands such as MHC class I chain-related proteins A and B (MICA and MICB). This inhibition prevents the activation of downstream signaling pathways that lead to immune cell activation and cytotoxic responses. The molecular targets and pathways involved include the phosphatidylinositol-3 kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2)-Vav1 signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Nkg2D-IN-2 include other NKG2D inhibitors and modulators, such as:

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting the NKG2D receptor. Its ability to modulate immune responses without widespread cytotoxic effects makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H17Cl2F6N3O2

Molecular Weight

564.3 g/mol

IUPAC Name

N-[(1S)-1-[3,4-dichloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)-2-oxoethyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C24H17Cl2F6N3O2/c1-35(2)22(37)20(13-9-17(24(30,31)32)19(26)18(25)10-13)34-21(36)16-11-33-8-7-15(16)12-3-5-14(6-4-12)23(27,28)29/h3-11,20H,1-2H3,(H,34,36)/t20-/m0/s1

InChI Key

LMZDGPKOIXDSQJ-FQEVSTJZSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CN(C)C(=O)C(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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